tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Description
tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS: 1269932-65-1) is a Boc-protected amine derivative featuring a cyclopropane ring and a chiral center. Its structure includes a tert-butyl carbamate group (–NHBoc) attached to a 2-amino-2-cyclopropylethyl backbone. This compound is widely used in pharmaceutical synthesis as a building block for chiral intermediates, leveraging the cyclopropane ring’s rigidity to influence conformational preferences in drug candidates . The Boc group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTGHIUOJVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Reaction with tert-Butyl Chloroformate
Overview:
The most common synthetic route involves the reaction of a primary amine precursor, 2-amino-2-cyclopropylethylamine, with tert-butyl chloroformate under basic conditions. This method is well-established for carbamate formation and is scalable for industrial production.
$$
\text{2-amino-2-cyclopropylethylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{0-5°C}]{\text{Base, solvent}} \text{tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate}
$$
- Dissolve 2-amino-2-cyclopropylethylamine in an aprotic solvent such as dichloromethane or ethanol.
- Add a base (commonly triethylamine) to neutralize the hydrochloric acid generated.
- Slowly add tert-butyl chloroformate at low temperature (0–5°C) to control reaction rate and minimize side reactions.
- Stir the reaction at room temperature for several hours to ensure completion.
- Work-up involves aqueous washes, organic extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Purification may be performed by crystallization or chromatography to achieve high purity.
- Larger scale reactions use automated reactors with precise temperature and addition rate control.
- Purification steps may include distillation or recrystallization to meet purity standards.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Dissolution and reaction medium |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5°C (addition), RT (stirring) | Controls reaction kinetics |
| Reaction Time | Several hours | Ensures complete conversion |
| Work-up | Aqueous wash, organic extraction | Removes impurities |
| Purification | Crystallization or chromatography | Obtains pure product |
Carbamate Formation via tert-Butyl Carbamate and Amine Coupling
- React tert-butyl carbamate directly with 2-amino-2-cyclopropylethylamine in the presence of a suitable solvent and possibly a catalyst or activating agent.
- This method is less common but useful when tert-butyl chloroformate is less accessible or to avoid handling acid chlorides.
- Mix tert-butyl carbamate and the amine in ethanol or another polar solvent.
- Control temperature and reaction time to optimize yield.
- Monitor the reaction by thin-layer chromatography (TLC) to minimize by-products.
- Purify the product by standard techniques.
Recent Advances in Carbamate Synthesis Relevant to tert-Butyl Carbamates
Three-Component Coupling Method:
- Carbamates can be synthesized via three-component coupling involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in anhydrous N,N-dimethylformamide (DMF).
- This method allows direct formation of N-alkyl carbamates without isolating intermediates.
- TBAI enhances CO2 incorporation and stabilizes carbamate intermediates, minimizing overalkylation.
While this method has been demonstrated for various carbamates, its application to this compound specifically requires further validation but represents a promising synthetic alternative.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction with tert-butyl chloroformate | 2-amino-2-cyclopropylethylamine, tert-butyl chloroformate | Triethylamine, DCM or ethanol, 0–5°C addition, RT stirring | High yield, well-established, scalable | Requires handling acid chlorides |
| Coupling with tert-butyl carbamate | tert-butyl carbamate, 2-amino-2-cyclopropylethylamine | Ethanol or suitable solvent, controlled temp | Avoids acid chlorides, milder conditions | May require longer reaction times |
| Three-component coupling (CO2, alkyl halide) | Primary amine, CO2, alkyl halide | Cs2CO3, TBAI, DMF, anhydrous conditions | One-pot, avoids isolation of intermediates | Requires specific catalysts, less common |
Research Findings and Notes
- The tert-butyl carbamate protecting group is stable under a variety of reaction conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid treatment) to regenerate the free amine without damaging the cyclopropyl ring.
- Industrial synthesis emphasizes precise control of temperature and reagent addition to avoid side reactions and ensure high purity.
- The steric and electronic effects of the cyclopropyl group influence the reactivity of the amine and carbamate formation, necessitating controlled reaction conditions.
- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted products where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
Organic Synthesis
- Protecting Group in Peptide Synthesis: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate serves as an effective protecting group for amines. This is crucial in peptide synthesis where selective protection of amino groups is necessary to prevent undesired reactions during multi-step synthesis processes .
- Intermediate in Organic Reactions: The compound acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and fine chemicals. Its stability under mild acidic conditions allows for easy removal of the protecting group when needed .
Biological and Medicinal Chemistry
- Drug Development: The compound is utilized in the synthesis of pharmaceutical agents, particularly where the protection of amine functionalities is required. It plays a role in developing drugs that target specific biological pathways .
- Bioconjugation Studies: In biological research, it facilitates the modification of biomolecules, allowing researchers to study complex biochemical pathways and interactions without interference from reactive amine groups .
Industrial Applications
- Chemical Manufacturing: In industrial settings, this compound is used to produce specialty chemicals and fine chemicals, contributing to various sectors, including pharmaceuticals and materials science .
- Material Science: The compound's unique structural properties make it suitable for synthesizing advanced materials and polymers with specific desired characteristics .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Peptide Synthesis Optimization : Researchers successfully used this compound to enhance yields in peptide synthesis by minimizing side reactions during coupling steps. The stability of the carbamate protecting group allowed for efficient deprotection without compromising product integrity.
- Pharmaceutical Development : In drug discovery programs targeting neurological disorders, this compound was employed to synthesize novel compounds that exhibited improved bioavailability and specificity due to its protective capabilities.
- Material Science Innovations : The compound has been utilized in developing new polymeric materials with enhanced mechanical properties, demonstrating its versatility beyond traditional organic synthesis applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Implications
Reactivity and Stability
- Deprotection Efficiency : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane). Cyclopropane’s electron-withdrawing effect may slightly accelerate deprotection compared to aliphatic analogs (e.g., tert-butyl N-(2-hydroxyethyl)carbamate) .
- Steric Effects : Bulky substituents (e.g., bicyclo[2.2.2]octane in ) hinder nucleophilic attack, whereas the cyclopropane in the target compound balances rigidity and accessibility .
- Hydrogen Bonding : Hydroxyl-containing analogs () exhibit stronger intermolecular interactions, impacting crystallization behavior and solubility .
Table 2: Comparative Physical and Chemical Properties
Key Insights :
Biological Activity
Introduction
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
- CAS Number : 57260-73-8
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-containing amino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate several pathways:
- Neurotransmitter Receptors : The compound exhibits affinity for certain neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting cellular metabolism and proliferation.
- Cell Cycle Regulation : Studies suggest that it may impact cell cycle progression, particularly in cancer cell lines.
Pharmacological Effects
The following table summarizes the key pharmacological effects observed with this compound:
| Effect | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines through caspase activation. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in vitro. |
| Neuroprotective Properties | Protects neurons from oxidative stress-induced damage. |
| Analgesic Effects | Exhibits pain-relieving properties in animal models. |
Case Studies
- Anticancer Activity :
- Neuroprotection :
- Anti-inflammatory Activity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate, and how do reagent choices influence the reaction?
- Methodological Answer : The synthesis typically involves coupling reactions using tert-butyl carbamate precursors. For example, carbamate derivatives are synthesized via condensation with coupling reagents like EDCI and HOBt, which activate carboxylic acids for amide bond formation . Solvent selection (e.g., acetonitrile) and base catalysts (e.g., K₂CO₃) are critical for optimizing reaction efficiency. The tert-butyl group’s steric bulk may necessitate prolonged reaction times or elevated temperatures to achieve high yields.
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify hydrogen and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and cyclopropyl protons (δ ~0.5–1.2 ppm) .
- X-ray Crystallography : Resolves hydrogen-bonding networks and molecular geometry. For example, bifurcated N–H···O hydrogen bonds stabilize crystal structures in related carbamates .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of tert-butyl carbamate derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst Screening : Test bases like K₂CO₃ or DBU to deprotonate amines and accelerate coupling .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions while ensuring complete conversion .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials .
Q. How do steric effects of the tert-butyl group influence reactivity and stability?
- Methodological Answer :
- Reactivity : The bulky tert-butyl group slows nucleophilic attacks, requiring longer reaction times for substitutions. Steric shielding also reduces undesired side reactions (e.g., oxidation) .
- Stability : The group stabilizes intermediates against hydrolysis under basic conditions but may decompose in strong acids, releasing isobutylene gas .
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, humidity levels) .
- Advanced Analytical Techniques : Use HPLC-MS to detect trace degradation products or DSC/TGA to study thermal stability .
- Computational Modeling : Predict solubility parameters (logP) and stability under varying pH using software like COSMO-RS .
Q. What role does hydrogen bonding play in the crystal packing of tert-butyl carbamates?
- Methodological Answer : Intermolecular N–H···O and C–H···O hydrogen bonds form extended networks. For example, bifurcated hydrogen bonds in tert-butyl carbamates create centrosymmetric dimers and 1D chains, which are critical for crystallinity and melting point determination .
Q. What are the challenges in synthesizing tert-butyl carbamates with cyclopropyl substituents?
- Methodological Answer :
- Ring Strain : Cyclopropane’s high ring strain can lead to unintended ring-opening under acidic or oxidative conditions. Use mild reagents (e.g., Boc₂O for protection) to preserve the cyclopropyl group .
- Steric Hindrance : Bulky tert-butyl and cyclopropyl groups may require large reaction volumes or dilute conditions to avoid aggregation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Cross-Validation : Compare data with multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
- Sample Purity : Ensure >95% purity via HPLC before characterization. Impurities like residual solvents can skew melting points .
- Crystallization Conditions : Polymorphism caused by solvent choice (e.g., ethanol vs. hexane) may alter melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
